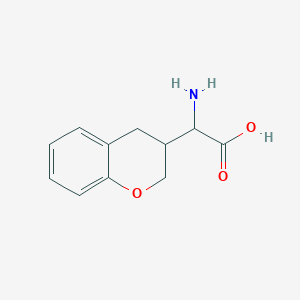![molecular formula C7H9BrO2 B13003438 Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13003438.png)
Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate is a compound belonging to the class of bicyclo[1.1.0]butanes, which are known for their unique strained ring systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.0]butanes, including Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate, often involves the use of cyclopropenes as starting materials. A common method includes the diastereoselective carbometalation of cyclopropenes followed by cyclization to form the bicyclobutane ring system .
Industrial Production Methods: Industrial production methods for such compounds are typically based on the same principles as laboratory synthesis but are scaled up to meet production demands. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate undergoes various types of reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Strain-Release Reactions: Due to the high strain energy in the bicyclobutane ring, the compound can participate in strain-release reactions, leading to the formation of more stable ring systems.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions often use agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction reactions may involve lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted bicyclobutanes, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively .
Wissenschaftliche Forschungsanwendungen
Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Wirkmechanismus
The mechanism of action of Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate is primarily based on its ability to undergo strain-release reactions. The high strain energy in the bicyclobutane ring makes it highly reactive, allowing it to participate in various chemical transformations. These reactions often involve the cleavage of the strained ring, leading to the formation of more stable products .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.0]butane: The parent compound of the class, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release properties.
Uniqueness: Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate stands out due to the presence of the bromomethyl and carboxylate groups, which enhance its reactivity and make it a versatile intermediate for further functionalization. Its unique structure allows for a wide range of chemical transformations, making it valuable in both academic and industrial research .
Eigenschaften
Molekularformel |
C7H9BrO2 |
|---|---|
Molekulargewicht |
205.05 g/mol |
IUPAC-Name |
methyl 3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate |
InChI |
InChI=1S/C7H9BrO2/c1-10-5(9)7-2-6(7,3-7)4-8/h2-4H2,1H3 |
InChI-Schlüssel |
DONFDJSJHWVGMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC1(C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


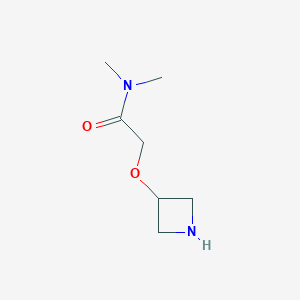

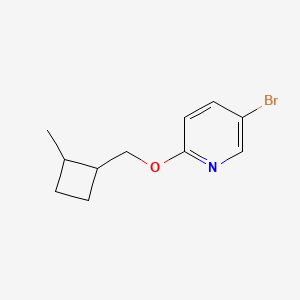
![t-Butyl 3-[1-(methoxycarbonyl)propyl]azetidine-1-carboxylate](/img/structure/B13003366.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13003373.png)
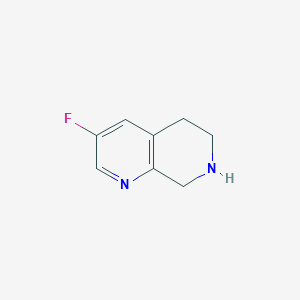
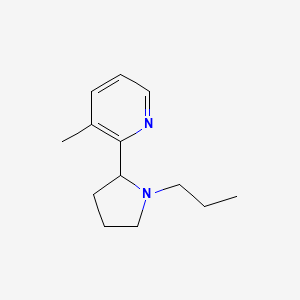

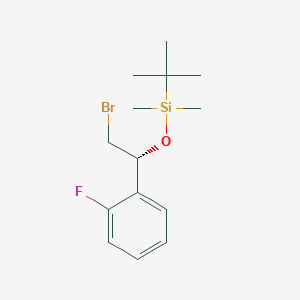
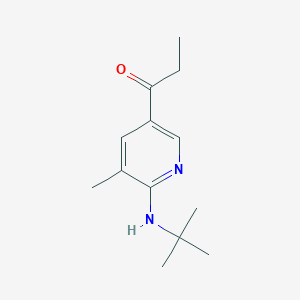
![3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B13003403.png)
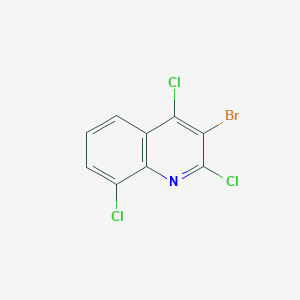
![tert-Butyl(1R,3R)-1-amino-3-methoxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003431.png)
